molecular formula C11H19N3 B13071002 2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13071002
M. Wt: 193.29 g/mol
InChI Key: QBMQHBFUOGUCTP-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-tert-butyl-6-methylpyrimidine with hydrazine derivatives. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the pyrazolopyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyrimidine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar structural features but different substitution patterns.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:

Uniqueness

2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific tert-butyl and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and solubility, making it a valuable candidate for various applications .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-tert-butyl-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-8-6-12-10-5-9(11(2,3)4)13-14(10)7-8/h5,8,12H,6-7H2,1-4H3

InChI Key

QBMQHBFUOGUCTP-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=CC(=NN2C1)C(C)(C)C

Origin of Product

United States

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